molecular formula C33H30N6O2S B2809964 5-(4-苯基二苯甲基哌嗪-1-基)-3-对甲苯磺酰基-[1,2,3]三唑并[1,5-a]喹唑啉 CAS No. 887221-42-3

5-(4-苯基二苯甲基哌嗪-1-基)-3-对甲苯磺酰基-[1,2,3]三唑并[1,5-a]喹唑啉

货号: B2809964
CAS 编号: 887221-42-3
分子量: 574.7
InChI 键: SKNYJYUKSCERJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C33H30N6O2S and its molecular weight is 574.7. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 细胞毒性和抗癌特性:喹唑啉衍生物已证明具有显着的抗癌活性。一项研究评估了喹唑啉衍生物对 HeLa 肿瘤细胞系的细胞毒性/抗增殖活性,表明其作为抗癌药物的潜力。该化合物对肿瘤细胞表现出细胞毒性作用,并诱导 HeLa 细胞形态变化和坏死 (Ovádeková 等,2005)

  2. 合成和结构分析:已经对与指定化合物密切相关的四唑并[1,5-a]喹唑啉衍生物的合成和结构证明进行了研究。这包括通过 X 射线结构分析进行分子结构分析,证明了该化合物在进一步化学应用中的潜力 (Kalniņa 等,2014)

  3. 抗炎应用:研究还集中在喹唑啉衍生物的抗炎潜力上。一项此类研究合成并评估了 N-酰基-2-([1,2,4]三唑并[1,5-c]喹唑啉-2-基)-烷基-(烷基芳基、芳基-)胺的抗炎活性。这些化合物在大鼠甲醛诱导的爪水肿试验中显示出很高的抗炎活性 (Martynenko 等,2019)

  4. 抗菌和抗真菌活性:已经探索了一些喹唑啉衍生物的抗菌和抗真菌特性。在一项研究中,合成了一系列 2-芳基-5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉衍生物,并筛选了它们对各种细菌菌株的抗菌活性,显示出有希望的结果 (Zeydi 等,2017)

  5. 合成各种衍生物用于药学:[1,2,4]三唑并[1,5-c]喹唑啉的各种衍生物的合成一直是研究的一个重要领域,突出了该化合物在药学应用中的多功能性。这些研究涉及复杂化学过程,以创建具有潜在治疗益处的新化合物 (Rajan 等,2002)

作用机制

Target of Action

The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation .

Mode of Action

The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA VII affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors . This process is functionally excitatory and establishes a GABAergic transmission . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Result of Action

The compound’s action results in the inhibition of hCA, particularly hCA VII, which leads to changes in the bicarbonate gradient and potentially affects neuronal excitation . This could have implications for the treatment of conditions such as neuropathic pain .

Action Environment

The environment can influence the action, efficacy, and stability of 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

属性

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYJYUKSCERJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。